molecular formula C20H23N7 B6436888 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2549039-88-3

2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B6436888
CAS No.: 2549039-88-3
M. Wt: 361.4 g/mol
InChI Key: WGFLFYLAPKZWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole (benzimidazole analog) core substituted at position 2 with a tert-butyl group. The azetidine ring at position 1 bridges the benzodiazole to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-13-22-23-17-9-10-18(24-27(13)17)25-11-14(12-25)26-16-8-6-5-7-15(16)21-19(26)20(2,3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLFYLAPKZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight Notable Features
Target Compound 1H-1,3-benzodiazole + azetidine + triazolo-pyridazine 2-tert-butyl, 3-methyl-triazolo-pyridazine Not specified Compact azetidine linker; fused N-heterocycles
7-tert-Butyl-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 3-(2-fluorophenyl), 6-(ethyl-triazole ether) 422.45 (calc.) Ether linkage; fluorophenyl enhances lipophilicity
3-benzyl-6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-benzyl, 6-(pyridinyl-ethyl-pyrazole) 387.46 Thiadiazole core; pyridinyl for H-bonding

Key Contrasts and Implications

Core Heterocycles: The target compound combines benzodiazole and triazolo-pyridazine, favoring π-π stacking and planar binding to targets like kinases. compound uses a triazolo-pyridazine core with a fluorophenyl group, enhancing electron-withdrawing effects and metabolic stability .

’s ether-linked ethyl-triazole increases hydrophilicity but may reduce membrane permeability compared to the target’s azetidine . ’s benzyl and pyridinyl groups offer aromatic stacking and metal-coordination sites, absent in the target compound .

Bioactivity Hypotheses :

  • The target’s methyl-triazolo-pyridazine may enhance solubility over ’s fluorophenyl group, which is more lipophilic.
  • ’s thiadiazole core could confer distinct electronic properties, altering binding affinities compared to the target’s diazole systems .

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